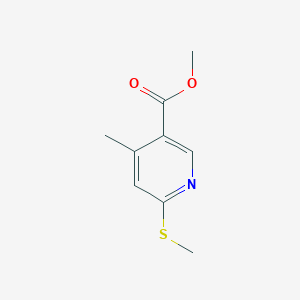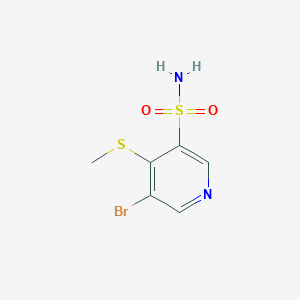
Methyl4-(aminomethyl)-2-nitrobenzoatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl4-(aminomethyl)-2-nitrobenzoatehydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a nitro group, an ester group, and an aminomethyl group attached to a benzene ring. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-(aminomethyl)-2-nitrobenzoatehydrochloride typically involves a multi-step process One common method starts with the nitration of methyl benzoate to introduce the nitro group This is followed by a reduction reaction to convert the nitro group to an amino groupThe reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure consistent product quality. Additionally, purification steps such as crystallization, filtration, and drying are employed to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl4-(aminomethyl)-2-nitrobenzoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and acids or bases for hydrolysis reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino group, while hydrolysis of the ester group results in the formation of a carboxylic acid .
Applications De Recherche Scientifique
Methyl4-(aminomethyl)-2-nitrobenzoatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl4-(aminomethyl)-2-nitrobenzoatehydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aminomethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- Methyl4-(aminomethyl)-2-nitrobenzoate
- 4-(aminomethyl)benzoic acid
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Methyl4-(aminomethyl)-2-nitrobenzoatehydrochloride is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations and applications. Its hydrochloride form enhances its solubility and stability, making it suitable for a wide range of research and industrial applications .
Propriétés
Formule moléculaire |
C9H11ClN2O4 |
|---|---|
Poids moléculaire |
246.65 g/mol |
Nom IUPAC |
methyl 4-(aminomethyl)-2-nitrobenzoate;hydrochloride |
InChI |
InChI=1S/C9H10N2O4.ClH/c1-15-9(12)7-3-2-6(5-10)4-8(7)11(13)14;/h2-4H,5,10H2,1H3;1H |
Clé InChI |
WCIMNPOJICYNPI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)CN)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



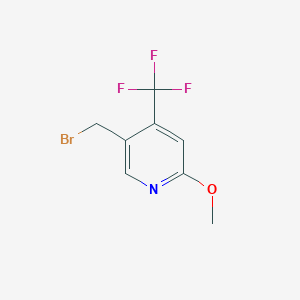
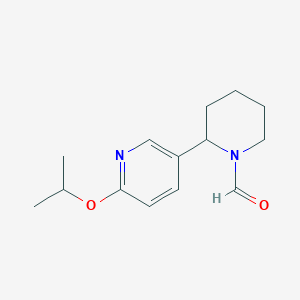
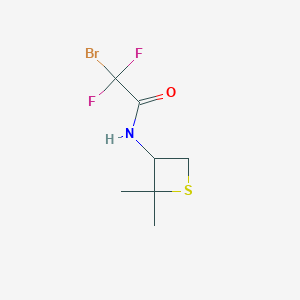
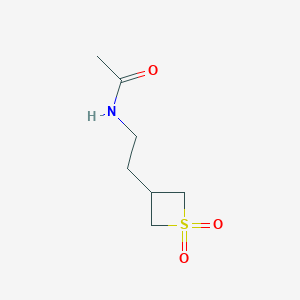
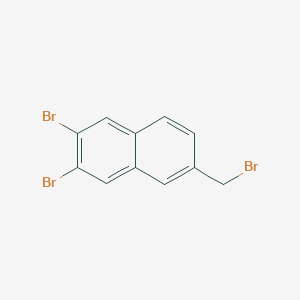
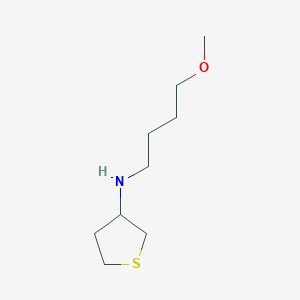
![3-Benzyl-2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15230458.png)
![7-Bromo-4-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15230459.png)
![Methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15230467.png)
![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B15230477.png)

